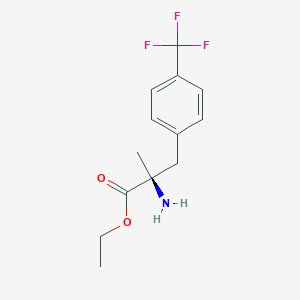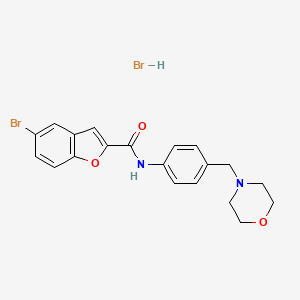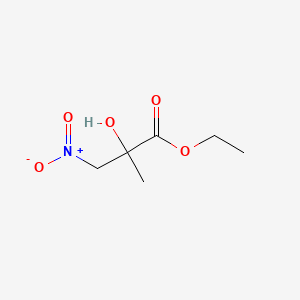![molecular formula C10H12O3S B12635624 Methyl 4-[(methoxymethyl)sulfanyl]benzoate CAS No. 918967-35-8](/img/structure/B12635624.png)
Methyl 4-[(methoxymethyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(methoxymethyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H12O3S It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a methoxymethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(methoxymethyl)sulfanyl]benzoate typically involves the esterification of 4-[(methoxymethyl)sulfanyl]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 4-[(methoxymethyl)sulfanyl]benzoic acid and methanol into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(methoxymethyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Methyl 4-[(methoxymethyl)sulfinyl]benzoate or Methyl 4-[(methoxymethyl)sulfonyl]benzoate.
Reduction: 4-[(methoxymethyl)sulfanyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as Methyl 4-[(aminomethyl)sulfanyl]benzoate.
Scientific Research Applications
Methyl 4-[(methoxymethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-[(methoxymethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various cellular pathways.
Comparison with Similar Compounds
- Methyl 4-(methoxysulfonyl)benzoate
- Methyl 4-(methylsulfanyl)benzoate
- Methyl 4-(methoxymethyl)benzoate
Comparison: Methyl 4-[(methoxymethyl)sulfanyl]benzoate is unique due to the presence of both a methoxymethyl and a sulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and oxidizing agents, compared to its analogs. The presence of the methoxymethyl group also enhances its solubility in organic solvents, making it more versatile for various applications.
Properties
CAS No. |
918967-35-8 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 4-(methoxymethylsulfanyl)benzoate |
InChI |
InChI=1S/C10H12O3S/c1-12-7-14-9-5-3-8(4-6-9)10(11)13-2/h3-6H,7H2,1-2H3 |
InChI Key |
SDGNQBGXYYIYLC-UHFFFAOYSA-N |
Canonical SMILES |
COCSC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)



![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)


![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
